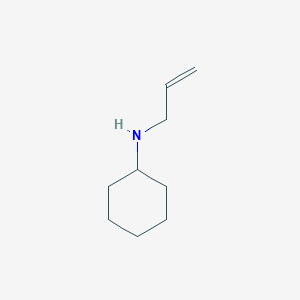

Alilciclohexilamina

Descripción general

Descripción

Allylcyclohexylamine is a chemical compound that has been studied for various applications, including its use in the synthesis of natural products and as a functional group in polymer chemistry. It is a versatile building block that can be used to create a range of complex molecules with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of allylcyclohexylamine derivatives has been explored in several studies. For instance, a novel allylcyclohexylamine functionalized siloxane was synthesized for use in pervaporation membranes, which showed promise for the enrichment of 1,3-propanediol from aqueous solutions . Another study reported the synthesis of (1-allylcyclohexa-2,5-dienyl)arenes, which are valuable for the construction of various natural products, through a palladium-mediated arylation-allylation sequence . Additionally, the synthesis of allylic amine building blocks was achieved through hydrozirconation of alkynes followed by transmetalation to dimethylzinc and addition to imines .

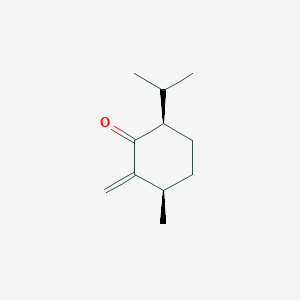

Molecular Structure Analysis

The molecular structure of allylcyclohexylamine derivatives can be complex, with the potential for various functional groups and stereochemistry. For example, the reaction of 2-allylcyclohexylamines with NIS led to cyclization and the formation of decahydroquinolines, which could further transform into octahydroindoles depending on the treatment conditions . The structural diversity of these compounds is significant for their potential applications in synthetic chemistry.

Chemical Reactions Analysis

Allylcyclohexylamine and its derivatives participate in a variety of chemical reactions. The reaction of allylcarbinylamine with nitrous acid, for example, resulted in the formation of cyclopropylcarbinol and cyclobutanol, with evidence of isotope-position rearrangement . In another study, cyclohexylamine reacted with different aldehydes to produce distinct products depending on the substituents present, demonstrating the influence of molecular structure on chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylcyclohexylamine derivatives are influenced by their molecular structure. The thermal decomposition of N-allylcyclohexylamine in the gas phase was studied, revealing specific rate constants and activation parameters consistent with a concerted mechanism involving a cyclic six-centre-transition state . Furthermore, cyclohexylamine was found to be an effective organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, highlighting its utility in multicomponent reactions . The arylation of cyclopropylamine and N-arylcyclopropylamines was also achieved using palladium-catalyzed conditions, which tolerated a range of functional groups and heterocycles .

Aplicaciones Científicas De Investigación

Alilciclohexilamina: Un análisis exhaustivo de las aplicaciones de la investigación científica:

Enriquecimiento por pervaporación

La this compound se ha utilizado en la síntesis de polímeros de siloxano funcionalizados. Estos polímeros, cuando se mezclan con copolímero de estireno-butil acrilato, crean membranas que son efectivas para el enriquecimiento por pervaporación de 1,3-propanodiol a partir de soluciones acuosas diluidas . Esta aplicación es significativa para separar y concentrar componentes valiosos de mezclas, lo cual es esencial en varios procesos industriales.

Acelerador de vulcanización

Si bien no se menciona directamente para la this compound, se sabe que compuestos relacionados como la ciclohexilamina son precursores de reactivos a base de sulfenamida que se utilizan como aceleradores para la vulcanización . Es plausible que la this compound pueda desempeñar un papel similar en la producción de caucho vulcanizado, mejorando la eficiencia y la calidad de los productos de caucho.

Inhibición de la corrosión

Nuevamente, tomando como referencia los usos de la ciclohexilamina, este compuesto actúa como un inhibidor eficaz de la corrosión . La this compound también puede investigarse por su potencial para proteger los metales de la corrosión, lo cual es crucial para mantener la integridad de las estructuras y maquinaria metálicas.

Industria de la tinta de impresión

La ciclohexilamina se ha utilizado como ayuda de lavado en la industria de la tinta de impresión . La this compound podría explorarse para aplicaciones similares, mejorando potencialmente la calidad y la consistencia de las tintas de impresión.

Safety and Hazards

Allylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .

Propiedades

IUPAC Name |

N-prop-2-enylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBZKZDUMBTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216476 | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6628-00-8 | |

| Record name | N-2-Propen-1-ylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZS5Q23KLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

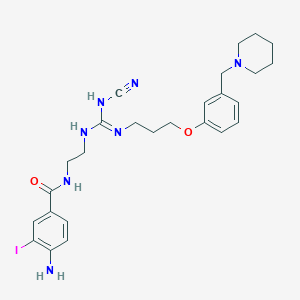

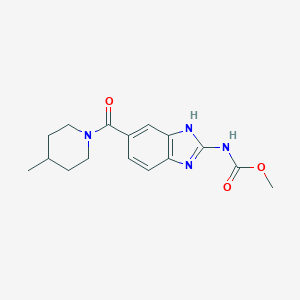

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the thermal decomposition behavior of Allylcyclohexylamine?

A1: Allylcyclohexylamine undergoes unimolecular thermal decomposition in the gas phase, producing cyclohexylimine and propene. This reaction follows first-order kinetics and is largely independent of pressure, suggesting a concerted mechanism involving a six-membered cyclic transition state. [, ] This behavior is analogous to the decomposition of similar compounds like allyl ethyl ether and but-3-enoic acid. []

Q2: How does the structure of Allylcyclohexylamine relate to its reactivity in thermal decomposition?

A2: Studies comparing the thermal decomposition of diallylamine, triallylamine, and Allylcyclohexylamine reveal the influence of substituents on the reaction rate. [] While all three compounds decompose via a six-membered cyclic transition state, the specific substituents attached to the nitrogen atom impact the activation energy and rate constant. This suggests a non-synchronous bond breaking and formation process during the decomposition. []

Q3: Can Allylcyclohexylamine be used as a building block in organic synthesis?

A3: Yes, Allylcyclohexylamine can act as a starting material for synthesizing complex molecules. For example, it reacts with N-iodosuccinimide (NIS) to yield decahydroquinoline derivatives via a 6-endo cyclization process. [] Interestingly, the stereochemistry of the starting material influences the reaction pathway, highlighting the importance of structural considerations in synthetic applications. []

Q4: Does Allylcyclohexylamine participate in reactions with organometallic complexes?

A4: Allylcyclohexylamine reacts with bis(η5:η1-pentafulvene)titanium complexes, resulting in the selective formation of monoazabutadiene titanium complexes. [] This reaction involves both N–H and C–H bond activation, demonstrating the compound's versatility in organometallic chemistry. [] The specific reactivity can be tuned by modifying the electronic and steric properties of the titanium complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)